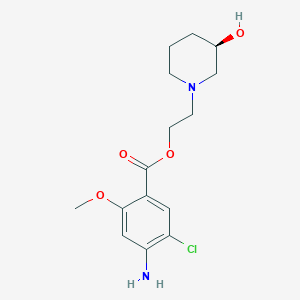

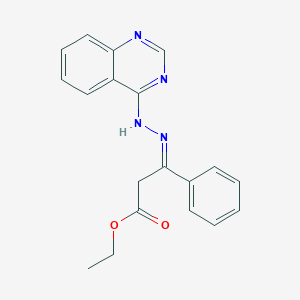

![molecular formula C25H26N2O3 B1240952 2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SB-265123 is a small molecule drug developed by SmithKline Beecham (now part of GlaxoSmithKline)This compound has shown potential in treating conditions such as osteoporosis and other bone-related diseases by inhibiting bone resorption .

Preparation Methods

The synthesis of SB-265123 involves several steps:

Addition of phenylmagnesium bromide to 6-methoxy-1-indanone: This reaction produces a carbinol intermediate.

Dehydration of the carbinol: Using p-toluenesulfonic acid in refluxing toluene, the carbinol is dehydrated to form phenylindene.

Oxidative cleavage: The phenylindene is cleaved using Jones reagent in the presence of osmium tetroxide to yield 2-benzoyl-4-methoxyphenylacetic acid.

Reduction: The acid is reduced to its 2-benzyl analogue by hydrogenation over palladium on carbon.

Conversion to acid chloride: Using oxalyl chloride and a trace of dimethylformamide, the 2-benzyl analogue is converted to the corresponding acid chloride.

Friedel-Crafts cyclization: The acid chloride undergoes cyclization with aluminum chloride to form dibenzocycloheptenone.

Addition of lithium enolate: The lithium enolate of ethyl acetate is added to the carbonyl group of dibenzocycloheptenone in the presence of tetramethylethylenediamine at -78°C, generating a hydroxyester.

Hydrogenolysis: The benzylic alcohol is hydrogenolyzed in the presence of palladium on carbon.

Cleavage of the methyl ether: Using ethane thiol and aluminum chloride, the methyl ether is cleaved to produce the racemic phenol.

Isolation of the (S)-enantiomer: The desired enantiomer is isolated by chiral high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

SB-265123 undergoes various chemical reactions, including:

Oxidation: The phenylindene intermediate is oxidatively cleaved using Jones reagent and osmium tetroxide.

Reduction: The 2-benzoyl-4-methoxyphenylacetic acid is reduced to its 2-benzyl analogue by hydrogenation over palladium on carbon.

Substitution: The acid chloride undergoes Friedel-Crafts cyclization with aluminum chloride.

Cleavage: The methyl ether is cleaved using ethane thiol and aluminum chloride.

Scientific Research Applications

Chemistry: It serves as a model compound for studying transporter interactions and oral bioavailability.

Biology: The compound is used to investigate the role of integrin receptors in cell adhesion and migration.

Medicine: SB-265123 has shown promise in treating osteoporosis by inhibiting bone resorption. .

Mechanism of Action

SB-265123 exerts its effects by antagonizing the integrin alpha-V/beta-3 receptor. This receptor is involved in cell adhesion and migration, particularly in osteoclasts, which are responsible for bone resorption. By binding to this receptor, SB-265123 prevents osteoclasts from adhering to the bone matrix, thereby inhibiting bone resorption and preventing bone loss .

Comparison with Similar Compounds

SB-265123 is unique in its high affinity for the integrin alpha-V/beta-3 receptor and its oral bioavailability. Similar compounds include:

Cilengitide: Another integrin alpha-V/beta-3 antagonist, but with different pharmacokinetic properties.

Tirofiban: An integrin alpha-IIb/beta-3 antagonist used as an antiplatelet agent.

Eptifibatide: Another integrin alpha-IIb/beta-3 antagonist used in cardiovascular diseases .

Properties

Molecular Formula |

C25H26N2O3 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid |

InChI |

InChI=1S/C25H26N2O3/c28-25(29)17-21-14-18-9-10-22(16-20(18)15-19-6-1-2-7-23(19)21)30-13-5-12-27-24-8-3-4-11-26-24/h1-4,6-11,16,21H,5,12-15,17H2,(H,26,27)(H,28,29)/t21-/m0/s1 |

InChI Key |

HODBWQCCKYDYPY-NRFANRHFSA-N |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2CC3=C1C=CC(=C3)OCCCNC4=CC=CC=N4)CC(=O)O |

Canonical SMILES |

C1C(C2=CC=CC=C2CC3=C1C=CC(=C3)OCCCNC4=CC=CC=N4)CC(=O)O |

Synonyms |

SB 265123 SB-265123 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate](/img/structure/B1240871.png)

![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)

![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)

![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)

![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)